Comprehensive Physicochemical Profiling and Analytical Workflows for 1-(2-Nitrobenzyl)pyrrolidine
Comprehensive Physicochemical Profiling and Analytical Workflows for 1-(2-Nitrobenzyl)pyrrolidine
Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Focus: Molecular Weight, Exact Mass, Synthesis, and High-Resolution Mass Spectrometry (HRMS)
Executive Summary
1-(2-Nitrobenzyl)pyrrolidine is a versatile nitrogen-containing heterocyclic compound frequently utilized as a building block in medicinal chemistry and organic synthesis[1]. Because it contains both a highly polarizable nitroaromatic system and a basic tertiary amine, it presents unique physicochemical properties. This whitepaper provides an authoritative guide on its structural parameters—specifically distinguishing between its average molecular weight and monoisotopic exact mass—and details self-validating protocols for its synthesis and mass spectrometric analysis.
Physicochemical Properties: Molecular Weight vs. Exact Mass
In high-resolution analytical workflows, distinguishing between average molecular weight and monoisotopic exact mass is critical.
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Average Molecular Weight (MW): Calculated using the weighted average of the naturally occurring isotopes of each element. This value (206.24 g/mol ) is used for bulk synthetic planning (e.g., calculating molar equivalents and yields)[2].
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Monoisotopic Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g., 12 C = 12.00000 Da, 1 H = 1.007825 Da). This value (206.1055 Da) is essential for High-Resolution Mass Spectrometry (HRMS) to determine elemental composition and eliminate isobaric interferences in complex matrices[3].
Table 1: Structural and Physicochemical Parameters
| Property | Value | Causality / Relevance |
| Chemical Formula | C 11 H 14 N 2 O 2 | Determines elemental composition. |
| CAS Registry Numbers | 55581-63-0 / 40832-79-9 | Primary identifiers for regulatory and procurement tracking[1][2]. |
| Average Molecular Weight | 206.24 g/mol | Used for stoichiometric calculations in synthesis. |
| Monoisotopic Exact Mass | 206.1055 Da | Target mass for HRMS structural confirmation. |
| [M+H] + Exact Mass | 207.1128 Da | Target precursor ion in positive Electrospray Ionization (ESI+). |
| Canonical SMILES | C1CCN(C1)CC2=CC=CC=C2[O-] | Used for computational modeling and database querying[1]. |
Experimental Synthesis Protocol
The most efficient route to synthesize 1-(2-nitrobenzyl)pyrrolidine is via a bimolecular nucleophilic substitution (S N 2). The protocol below is designed as a self-validating system, incorporating causality for each reagent choice.
Step-by-Step Methodology
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Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 2-nitrobenzyl bromide (electrophile) in anhydrous acetonitrile (MeCN).
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Causality: MeCN is a polar aprotic solvent that accelerates S N 2 reactions by leaving the nucleophile unsolvated and highly reactive.
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Nucleophile Addition: Add 1.2 equivalents of pyrrolidine (nucleophile).
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Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (K 2 CO 3 ) or N,N-Diisopropylethylamine (DIPEA).
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Causality: The base acts as an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct. Without it, HBr would protonate the pyrrolidine, rendering it non-nucleophilic and stalling the reaction.
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Reaction Execution: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.
Fig 1: SN2 synthesis workflow for 1-(2-nitrobenzyl)pyrrolidine.
High-Resolution Mass Spectrometry (HRMS) Workflow
To confirm the identity and purity of the synthesized compound, LC-MS/MS is employed. The tertiary amine of the pyrrolidine ring makes this compound highly amenable to positive ion mode Electrospray Ionization (ESI+).
Analytical Protocol
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Sample Preparation: Dilute the purified compound to 1 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.
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Causality: Formic acid lowers the pH of the solution, ensuring the basic pyrrolidine nitrogen (pKa ~8.5) is fully protonated prior to aerosolization, drastically increasing the ESI+ signal intensity.
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Ionization (ESI+): The sample is introduced into the mass spectrometer. The target precursor ion is the protonated species [M+H] + at an exact mass of m/z 207.1128 .
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Collision-Induced Dissociation (CID): In the collision cell (Q2), the precursor ion is subjected to CID using argon or nitrogen gas at a collision energy of 20–40 eV.
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Mechanistic Causality: The benzylic C-N bond is the most labile bond in the molecule. Fragmentation primarily occurs here.
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Fragment Analysis (Q3/TOF):
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m/z 72.08: Corresponds to the protonated pyrrolidine fragment [C 4 H 10 N] + .
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m/z 136.04: Corresponds to the nitrobenzyl carbocation[C 7 H 6 NO 2 ] + .
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Fig 2: HR-MS/MS fragmentation pathway and analytical workflow.
References
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SCIEX All-In-One HR-MS/MS Library version 2.0 : SCIEX Mass Spectrometry Spectral Libraries. Available at:[Link]
